N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
The compound N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide features a polycyclic heteroaromatic core, specifically a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system modified with a 5,5-dioxido (sulfone) group. Key structural elements include:
- Thioacetamide linkage: A sulfur atom bridges the heterocyclic core and the acetamide moiety.
- Substituents: A 4-fluoro-2-methylphenyl group is attached to the acetamide nitrogen, while a 2-methylbenzyl group is linked to the nitrogen at position 6 of the heterocycle.
- Sulfone group: The 5,5-dioxido moiety enhances metabolic stability and influences electronic properties .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c1-17-7-3-4-8-19(17)15-32-23-10-6-5-9-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-12-11-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYAWIYKOFPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H23FN4O3S2. It has a molecular weight of 534.62 g/mol and typically exhibits a purity of 95%. The compound's structure features a complex arrangement that may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the benzo[c]pyrimido family. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The activity is often assessed using both 2D and 3D cell culture models to evaluate their efficacy in mimicking in vivo conditions. Compounds with similar structural motifs have shown IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827 .
Antimicrobial Properties
The antimicrobial activity of compounds related to this compound has also been documented. These compounds have been evaluated for their effectiveness against various bacterial strains. For example, certain derivatives exhibited promising antibacterial activity, suggesting that modifications to the core structure can enhance this property .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzo[c]pyrimido scaffold can lead to variations in potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increases lipophilicity and receptor binding |
| Methyl group addition | Enhances antitumor efficacy |
| Thioacetamide linkage | May improve interaction with biological targets |
Research indicates that substituents such as fluorine and methyl groups significantly affect the binding affinity to target receptors, which is critical for therapeutic efficacy.
Case Study 1: Antitumor Evaluation
In a study evaluating similar compounds' antitumor properties, derivatives were tested on A549 lung cancer cells using MTS assays. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to parent compounds. For instance, a compound with an additional methyl group exhibited an IC50 value of 6.26 μM in 2D assays but showed reduced effectiveness in 3D cultures (IC50 = 20.46 μM) .
Case Study 2: Antimicrobial Testing
Another investigation focused on antimicrobial activity demonstrated that certain derivatives could inhibit bacterial growth effectively. For example, a related thiazine derivative showed significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL, indicating potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table highlights structural similarities and differences between the target compound and its closest analogues:
Key Observations :
- Core Heterocycles : The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from pyrazolo-benzothiazin () and benzothiazole () systems, which may confer unique steric and electronic properties.
- Sulfone vs. Sulfonamide : The 5,5-dioxido group in the target compound and ’s analogue enhances oxidative stability compared to sulfonamide derivatives () .
Pharmacological Implications
- Antimicrobial Activity : The sulfone-containing pyrazolo-benzothiazin analogue () demonstrated moderate activity against Staphylococcus aureus in prior studies .
- Enzyme Inhibition : Thioacetamide derivatives () have shown inhibitory effects on carbonic anhydrase and tyrosine kinases, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
